[(2R)-3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Overview
Description
[(2R)-3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a phosphatidylcholine molecule, a type of glycerophospholipid. This compound consists of one chain of docosahexaenoic acid (DHA) at the C-2 position and one chain of palmitic acid at the C-1 position. Phosphatidylcholines are major components of biological membranes and play a crucial role in cell signaling and membrane fluidity.
Scientific Research Applications
[(2R)-3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and membrane dynamics.
Biology: Plays a role in cell signaling and membrane structure studies.
Medicine: Investigated for its potential in treating neurodegenerative diseases due to the presence of DHA, which is essential for brain health.
Industry: Used in the formulation of liposomes for drug delivery and as an emulsifier in food products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerophosphocholine with docosahexaenoic acid and palmitic acid. The reaction conditions often require the presence of a catalyst, such as dicyclohexylcarbodiimide (DCC), and a solvent like dichloromethane. The reaction is carried out under an inert atmosphere to prevent oxidation of the unsaturated fatty acid chains.
Industrial Production Methods
Industrial production of phosphatidylcholines, including this compound, often involves extraction from natural sources such as egg yolk or soybeans. The extracted phospholipids are then purified using techniques like chromatography. Enzymatic methods are also employed to selectively hydrolyze and re-esterify the fatty acid chains to achieve the desired composition.
Chemical Reactions Analysis
Types of Reactions
[(2R)-3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: The docosahexaenoic acid chain is particularly susceptible to oxidation due to its multiple double bonds.
Hydrolysis: The ester bonds in the molecule can be hydrolyzed by phospholipases, leading to the release of fatty acids and glycerophosphocholine.
Substitution: The choline headgroup can be substituted with other polar groups through chemical or enzymatic reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of a catalyst like iron or copper.
Hydrolysis: Phospholipases such as phospholipase A2 are commonly used to hydrolyze the ester bonds.
Substitution: Reagents like alkylating agents can be used to substitute the choline headgroup.
Major Products
Oxidation: Oxidation of the DHA chain can lead to the formation of lipid peroxides and aldehydes.
Hydrolysis: Hydrolysis results in the formation of free fatty acids and glycerophosphocholine.
Substitution: Substitution reactions can yield various phospholipid derivatives with different headgroups.
Mechanism of Action
The mechanism of action of [(2R)-3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. The DHA chain is known to interact with membrane proteins and modulate their function. Additionally, the release of DHA upon hydrolysis can activate anti-inflammatory and neuroprotective pathways.
Comparison with Similar Compounds
Similar Compounds
PC(180/226(4Z,7Z,10Z,13Z,16Z,19Z)): Contains a stearic acid chain instead of palmitic acid.
PC(160/181(9Z)): Contains an oleic acid chain instead of DHA.
PC(170/226(4Z,7Z,10Z,13Z,16Z,19Z)): Contains a heptadecanoic acid chain instead of palmitic acid.
Uniqueness
[(2R)-3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to the presence of DHA, which is known for its beneficial effects on brain health and anti-inflammatory properties. The combination of DHA and palmitic acid in this phosphatidylcholine molecule provides a balance of fluidity and stability to cell membranes, making it a valuable compound for various applications.
Properties
CAS No. |
99265-04-0 |
---|---|
Molecular Formula |
C46H80NO8P |
Molecular Weight |
806.1 g/mol |
IUPAC Name |
[(2R)-3-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-2-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H80NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-27-28-30-32-34-36-38-45(48)52-42-44(43-54-56(50,51)53-41-40-47(3,4)5)55-46(49)39-37-35-33-31-29-26-19-17-15-13-11-9-7-2/h8,10,14,16,20-21,23-24,27-28,32,34,44H,6-7,9,11-13,15,17-19,22,25-26,29-31,33,35-43H2,1-5H3/b10-8-,16-14-,21-20-,24-23-,28-27-,34-32-/t44-/m1/s1 |
InChI Key |
YALZVLCVXOASDL-FZGNBNATSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)COP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)COP(=O)([O-])OCC[N+](C)(C)C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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